molecular formula C11H12Cl3NO2 B12106151 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B12106151
M. Wt: 296.6 g/mol
InChI Key: NACVTQKGIIMSTG-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyrrolidine ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid moiety, forming a hydrochloride salt. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the 2,5-Dichlorophenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,5-dichlorophenyl group. This can be achieved through nucleophilic aromatic substitution reactions using reagents like 2,5-dichlorobenzene.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2,5-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • 4-(3,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • 4-(2,5-Dichlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride

Uniqueness

4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 2,5-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACVTQKGIIMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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